molecular formula C21H25NO3 B5341945 [(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

[(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

Cat. No.: B5341945
M. Wt: 339.4 g/mol
InChI Key: CUFLJWWCWDOMKX-ZBJSNUHESA-N
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Description

[(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is a complex organic compound that features a unique combination of an adamantane core and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE typically involves the condensation of 5-methoxy-2,3-dihydro-1H-indene-1-carboxaldehyde with amino adamantane-1-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

    Reduction: The imine bond can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

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Properties

IUPAC Name

[(E)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-17-3-4-18-16(9-17)2-5-19(18)22-25-20(23)21-10-13-6-14(11-21)8-15(7-13)12-21/h3-4,9,13-15H,2,5-8,10-12H2,1H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLJWWCWDOMKX-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C34CC5CC(C3)CC(C5)C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/OC(=O)C34CC5CC(C3)CC(C5)C4)/CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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